4-methyl-1H-1,2,3-triazole
Overview
Description
4-Methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H5N3 . It contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . This compound is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of 4-methyl-1H-1,2,3-triazole is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, methyl-1H-1,2,4-triazole-3-carboxylate, has also been analyzed .Chemical Reactions Analysis
The inhibitory activity against the H1N1 influenza virus depends more on the linkage length between the 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment and the heterocyclic moiety than on the nature of the heterocycle .Physical And Chemical Properties Analysis
4-Methyl-1H-1,2,3-triazole has a density of 1.2±0.1 g/cm3, a boiling point of 209.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol, a flash point of 98.7±11.7 °C, and an index of refraction of 1.528 .Scientific Research Applications
1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some of the applications:
-
Pharmaceutical Chemistry
- 1,2,3-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are also important in organocatalysis, agrochemicals, and materials science .
-
Organic Synthesis
-
Polymer Chemistry
-
Supramolecular Chemistry
-
Bioconjugation
-
Chemical Biology
-
Carbonic Anhydrase-II Inhibitors
- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
- A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
-
Industrial Applications
-
Fluorescent Imaging
-
Materials Science
-
Antifungal Activities
-
Therapeutic Applications
-
Carbonic Anhydrase-II Inhibitors
- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
- A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
-
Industrial Applications
-
Fluorescent Imaging
-
Materials Science
-
Antifungal Activities
-
Therapeutic Applications
Safety And Hazards
Future Directions
The therapeutic importance of triazole derivatives has been confirmed in the literature, and it has been decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .
properties
IUPAC Name |
4-methyl-2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-1,2,3-triazole | |
CAS RN |
27808-16-8 | |
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.